molecular formula C18H21NO4 B14946871 2-Oxa-15-azatetracyclo[7.5.3.0(1,10).0(3,8)]heptadeca-3(8),4,6-triene-17-carboxylic acid, 16-oxo-, ethyl ester

2-Oxa-15-azatetracyclo[7.5.3.0(1,10).0(3,8)]heptadeca-3(8),4,6-triene-17-carboxylic acid, 16-oxo-, ethyl ester

Cat. No.: B14946871
M. Wt: 315.4 g/mol
InChI Key: YSDMTIZGQWZMNO-UHFFFAOYSA-N
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Description

ETHYL 16-OXO-2-OXA-15-AZATETRACYCLO[7.5.3.0~1,10~.0~3,8~]HEPTADECA-3,5,7-TRIENE-17-CARBOXYLATE is a complex organic compound with a unique tetracyclic structure. It contains 44 atoms in total, including 21 hydrogen atoms, 18 carbon atoms, 1 nitrogen atom, and 4 oxygen atoms

Preparation Methods

The synthesis of ETHYL 16-OXO-2-OXA-15-AZATETRACYCLO[7.5.3.0~1,10~.0~3,8~]HEPTADECA-3,5,7-TRIENE-17-CARBOXYLATE involves multiple steps, typically starting with simpler organic molecules. The synthetic routes often include cyclization reactions to form the tetracyclic core, followed by functional group modifications to introduce the oxo, oxa, and aza functionalities. Industrial production methods may involve optimizing these synthetic routes for higher yields and purity, using advanced techniques such as catalytic processes and continuous flow chemistry .

Chemical Reactions Analysis

ETHYL 16-OXO-2-OXA-15-AZATETRACYCLO[7.5.3.0~1,10~.0~3,8~]HEPTADECA-3,5,7-TRIENE-17-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce oxo groups to hydroxyl groups or remove oxygen atoms.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine.

Scientific Research Applications

ETHYL 16-OXO-2-OXA-15-AZATETRACYCLO[7.5.3.0~1,10~.0~3,8~]HEPTADECA-3,5,7-TRIENE-17-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 16-OXO-2-OXA-15-AZATETRACYCLO[7.5.3.0~1,10~.0~3,8~]HEPTADECA-3,5,7-TRIENE-17-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

ETHYL 16-OXO-2-OXA-15-AZATETRACYCLO[7.5.3.0~1,10~.0~3,8~]HEPTADECA-3,5,7-TRIENE-17-CARBOXYLATE can be compared with other similar tetracyclic compounds, such as:

ETHYL 16-OXO-2-OXA-15-AZATETRACYCLO[7530~1,10~

Properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

ethyl 16-oxo-2-oxa-15-azatetracyclo[7.5.3.01,10.03,8]heptadeca-3,5,7-triene-17-carboxylate

InChI

InChI=1S/C18H21NO4/c1-2-22-17(21)15-14-11-7-3-4-9-13(11)23-18(19-16(15)20)10-6-5-8-12(14)18/h3-4,7,9,12,14-15H,2,5-6,8,10H2,1H3,(H,19,20)

InChI Key

YSDMTIZGQWZMNO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2C3CCCCC3(NC1=O)OC4=CC=CC=C24

Origin of Product

United States

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